molecular formula C23H17NO3 B2734616 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923250-80-0

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2734616
CAS No.: 923250-80-0
M. Wt: 355.393
InChI Key: CCHBLPZHYPGFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a benzamide derivative featuring a chromene scaffold substituted with a phenyl group at the 2-position and a 2-methylbenzamide moiety at the 6-position. The chromene core (4-oxo-4H-chromen) provides a planar, conjugated system, while the 2-methyl group on the benzamide introduces steric and electronic effects that influence molecular interactions and crystallinity.

Properties

IUPAC Name

2-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)23(26)24-17-11-12-21-19(13-17)20(25)14-22(27-21)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHBLPZHYPGFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-oxo-2-phenyl-4H-chromen-6-ylamine and 2-methylbenzoyl chloride.

    Condensation Reaction: The 4-oxo-2-phenyl-4H-chromen-6-ylamine is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and photonic devices.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Effects: The compound exerts its effects by binding to active sites of enzymes or receptors, inhibiting their activity, and altering cellular responses.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The benzamide ring in this family of compounds is variably substituted, impacting electronic properties and intermolecular interactions:

Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Structural Features
2-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 2-Methyl 357.39 Electron-donating methyl group enhances π-stacking; moderate solubility in polar solvents.
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Bromo 422.23 Electron-withdrawing bromine increases molecular polarity; may enhance halogen bonding.
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Chloro 389.84 Chlorine substituent improves thermal stability; 2-methylphenyl on chromene adds steric bulk.

Key Findings :

  • Electron-donating groups (e.g., methyl) increase electron density on the benzamide ring, favoring π-π interactions and enhancing crystallinity .

Modifications on the Chromene Scaffold

The chromene core is modified in analogs to alter steric and electronic profiles:

Compound Name Chromene Substitution Impact on Properties
This compound 2-Phenyl Planar structure with extended conjugation; phenyl group stabilizes the chromene ring.
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(2-Methylphenyl) Increased steric hindrance reduces rotational freedom, potentially affecting binding interactions.
N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)benzofuran-3-yl]benzamide Benzofuran-chromene hybrid Expanded π-system enhances fluorescence properties; methoxy group introduces hydrogen-bonding sites.

Key Findings :

  • Phenyl vs. methylphenyl substitution at the chromene 2-position significantly alters molecular conformation and packing efficiency in crystals .
  • Hybrid systems (e.g., benzofuran-chromene) exhibit enhanced photophysical properties, making them candidates for optoelectronic applications .

Crystallographic and Hydrogen-Bonding Trends

Crystal structures of related benzamides reveal distinct hydrogen-bonding networks and packing motifs:

Compound Name Hydrogen-Bonding Features Software Used for Analysis
2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide Intramolecular N—H⋯O and C—H⋯S bonds; dimerization via N—H⋯S interactions. SHELXL , ORTEP-3
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Likely halogen bonding (C—Br⋯O); planar stacking due to conjugated chromene. WinGX

Key Findings :

  • Intramolecular hydrogen bonds (e.g., N—H⋯O) rigidify the molecular structure, reducing conformational flexibility .
  • Halogen substituents (Br, Cl) participate in halogen bonding, influencing crystal packing and stability .

Biological Activity

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-oxo-2-phenylchromene derivatives with appropriate amines to form the amide linkage. Various synthetic routes have been explored, including:

  • Condensation Reactions : The reaction between 4-oxo-2-phenylchromene and benzamide derivatives under acidic or basic conditions.
  • Cyclization : Subsequent cyclization reactions that may enhance biological activity or yield.

Antioxidant Properties

Research indicates that derivatives of chromene compounds exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals effectively, as demonstrated by DPPH and ABTS assays. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (µg/mL) Reference
MCF-7 (Breast)22.09
A549 (Lung)6.40

These values suggest a promising potential for this compound as a lead in anticancer drug development.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and oxidative stress.
  • Molecular Docking Studies : Computational studies suggest that this compound can interact with specific protein targets, enhancing its efficacy as an anticancer agent.

Case Studies

  • Study on Antioxidant Activity : A series of chromone derivatives were evaluated for their antioxidant properties using various assays, demonstrating significant radical scavenging activity compared to standard antioxidants.
  • Cytotoxicity Assays : In a comparative study, several derivatives were tested against MCF-7 and A549 cell lines using the MTT assay. Results indicated that modifications in the chromene structure significantly influenced cytotoxicity levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.